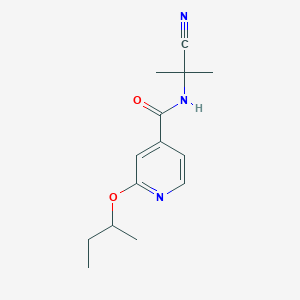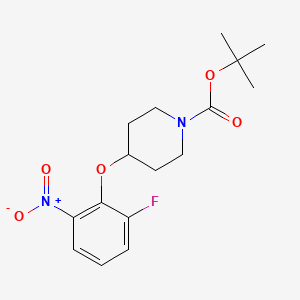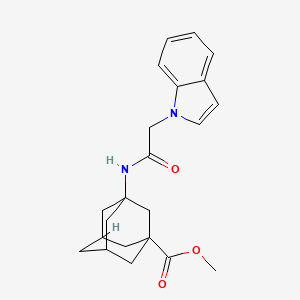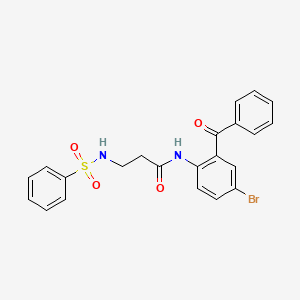
2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide, also known as BAY 61-3606, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 is a selective inhibitor of PDGFR, meaning that it specifically targets this receptor and does not affect other receptor tyrosine kinases. The compound binds to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways that are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects
2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the proliferation and migration of various cell types, including smooth muscle cells and fibroblasts. In vivo studies have also shown that 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 can reduce neointima formation in animal models of vascular injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 in lab experiments is its selectivity for PDGFR. This allows researchers to specifically target this receptor and investigate its role in various cellular processes. However, one limitation of using 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 is that it may not accurately reflect the physiological effects of inhibiting PDGFR in vivo. Additionally, the compound may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606. One area of interest is the role of PDGFR in cancer, as this receptor has been implicated in the development and progression of various types of tumors. Another potential direction is the use of 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 in combination with other inhibitors to target multiple signaling pathways simultaneously. Finally, further studies are needed to fully understand the physiological effects of PDGFR inhibition and the potential therapeutic applications of 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606.
Métodos De Síntesis
The synthesis of 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 involves several steps, including the reaction of 4-cyano-2-fluoropyridine with tert-butyl 2-(bromomethyl)butanoate to form 2-(bromomethyl)-4-cyano-5-fluoropyridine. This intermediate is then reacted with tert-butyl 2-(hydroxymethyl)butanoate to form 2-(butan-2-yloxy)-4-cyano-5-fluoropyridine. Finally, the tert-butyl ester is removed using trifluoroacetic acid to yield the final product, 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606.
Aplicaciones Científicas De Investigación
2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 has been used extensively in scientific research as a tool to study the role of PDGFR in various biological processes. PDGFR is a receptor tyrosine kinase that plays a key role in cell proliferation, migration, and survival. By inhibiting PDGFR, 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 can be used to investigate the role of this receptor in various cellular processes.
Propiedades
IUPAC Name |
2-butan-2-yloxy-N-(2-cyanopropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-5-10(2)19-12-8-11(6-7-16-12)13(18)17-14(3,4)9-15/h6-8,10H,5H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDZOKSPZOUFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)C(=O)NC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2776024.png)
![3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776027.png)


![8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2776031.png)




![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2776038.png)

![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B2776040.png)
sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B2776042.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate](/img/structure/B2776044.png)